3-(1-Naphthyl)acrylic acid

Description

Overview of the Compound's Structural Features and Nomenclature

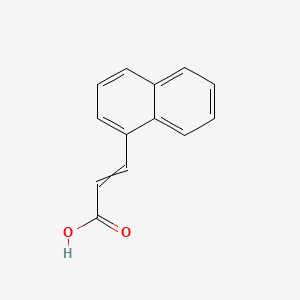

3-(1-Naphthyl)acrylic acid is characterized by a molecular formula of C₁₃H₁₀O₂ and a molecular weight of approximately 198.22 g/mol . fishersci.ptnih.gov Structurally, it consists of a 1-naphthyl group attached to the β-carbon (carbon-3) of an acrylic acid molecule. The naphthalene (B1677914) moiety is a planar, unsaturated bicyclic aromatic system, which is connected to the acrylic acid chain. ontosight.ai The acrylic acid portion contains a carboxylic acid group conjugated with a carbon-carbon double bond. The molecule typically exists as the (E)-isomer, also referred to as the trans-isomer, where the naphthyl group and the carboxylic acid group are on opposite sides of the double bond. nih.gov This configuration is often the more stable form.

The compound is systematically named according to IUPAC nomenclature as (2E)-3-(naphthalen-1-yl)prop-2-enoic acid . nih.govfishersci.ca It is also commonly referred to by several synonyms, including:

this compound nih.gov

(E)-3-(Naphthalen-1-yl)acrylic acid nih.gov

β-(1-Naphthyl)acrylic acid nist.gov

1-Naphthaleneacrylic acid nist.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₀O₂ | fishersci.ptnih.govfishersci.ca |

| Molecular Weight | 198.22 g/mol | fishersci.ptnih.govfishersci.ca |

| IUPAC Name | (2E)-3-(naphthalen-1-yl)prop-2-enoic acid | nih.govfishersci.ca |

| CAS Number | 13026-12-5 | fishersci.ptnih.govvwr.com |

| Melting Point | 210-212 °C | fishersci.ptvwr.com |

| Appearance | White to light yellow powder/crystal | tcichemicals.com |

| Solubility | Slightly soluble in water | fishersci.ptchemicalbook.com |

Significance of the 1-Naphthyl and Acrylic Acid Moieties in Organic Chemistry

The chemical reactivity and research interest in this compound are largely derived from the distinct properties of its two core components: the 1-naphthyl group and the acrylic acid moiety.

The 1-naphthyl group is a polycyclic aromatic hydrocarbon substituent derived from naphthalene. wikipedia.org In organic chemistry, aryl groups like naphthyl are significant for several reasons. Their extended π-electron system can participate in π-π stacking interactions, which are crucial in supramolecular chemistry and in the binding of molecules to biological targets like enzymes. The presence of the bulky and rigid naphthalene structure can impart specific steric and conformational constraints on a molecule, influencing its shape and how it interacts with other molecules. Furthermore, the naphthyl ring itself can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

The acrylic acid moiety is an α,β-unsaturated carboxylic acid. This functional group is highly versatile in organic synthesis. atamankimya.comontosight.ai The carboxylic acid group is acidic and can be converted into a variety of derivatives, such as esters, amides, and acid chlorides. wikipedia.org The carbon-carbon double bond is activated by the adjacent carbonyl group, making it susceptible to nucleophilic conjugate addition (a Michael-type reaction) and participation in cycloaddition reactions. researchgate.netwikipedia.org This dual reactivity allows acrylic acid and its derivatives to serve as precursors for a wide array of more complex molecules and polymers. atamankimya.comwikipedia.org

Broad Research Relevance in Chemical Synthesis and Mechanistic Studies

The combination of the naphthyl and acrylic acid functionalities in a single molecule makes this compound a valuable tool in diverse areas of chemical research.

In chemical synthesis , it serves as a key intermediate. For instance, it has been used as a substrate for the synthesis of novel heterocyclic compounds. Research has shown that 3-(1-naphthoyl)acrylic acid (a closely related compound) can react with various nitrogen nucleophiles via Aza-Michael addition to form adducts that are then cyclized into pyridazinone and oxazinone derivatives. researchgate.net The parent compound, this compound, is also noted for its use as a pharmaceutical intermediate, suggesting its role as a starting material in the development of more complex drug candidates. fishersci.ptchemicalbook.com It can be synthesized through methods like the Knoevenagel condensation, reacting a naphthaldehyde with malonic acid. prepchem.comacs.org

In the field of mechanistic studies , this compound and its derivatives have been employed to probe reaction pathways and intermolecular forces. A notable area of research is its use in studying [2+2] photocycloaddition reactions. nih.gov When exposed to UV light, these molecules can dimerize to form cyclobutane (B1203170) rings (truxillic or truxinic acids). nih.gov By conducting these reactions within the confines of host molecules like cyclodextrins or cucurbiturils, researchers can gain insights into how weak supramolecular interactions influence the stereo- and regioselectivity of the reaction. nih.gov The shape and morphology of the crystals of naphthyl acrylic acid have also been shown to dictate the photomechanical response upon irradiation. mdpi.com Additionally, the compound and its substituted analogues have been used to study the transmission of polar electronic effects through the molecular framework in reactions like esterification and hydrolysis, providing quantitative data on how substituents on the naphthyl ring influence reactivity at the distant carboxylic acid group. rsc.orgrsc.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (2E)-3-(naphthalen-1-yl)prop-2-enoic acid |

| β-(1-Naphthyl)acrylic acid |

| 1-Naphthaleneacrylic acid |

| Naphthalene |

| Acrylic acid |

| Malonic acid |

| 3-(1-naphthoyl)acrylic acid |

| Pyridazinone |

| Oxazinone |

| 2-naphthaldehyde |

| Cyclodextrin |

| Cucurbituril |

| Truxillic acid |

| Truxinic acid |

| 3-(1-Naphthyl)propiolic acid |

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-1-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXMLUUYWNHQOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101294459 | |

| Record name | 3-(1-Naphthalenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13026-12-5 | |

| Record name | 3-(1-Naphthalenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13026-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Naphthalenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-naphthyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 1 Naphthyl Acrylic Acid and Its Derivatives

Classical and Modern Synthetic Routes to 3-(1-Naphthyl)acrylic Acid

Esterification Reactions Employing 1-Naphthol (B170400) and Acrylic Acid Precursors

While not a direct esterification to the final product, 1-naphthol serves as a crucial and readily available starting material in multi-step syntheses that lead to this compound. The initial step in this sequence involves the activation of the naphtholic hydroxyl group to transform it into a good leaving group suitable for subsequent cross-coupling reactions. A common method is the conversion of 1-naphthol into its corresponding triflate ester, 1-naphthyl trifluoromethanesulfonate. This is typically achieved by reacting 1-naphthol with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a base like triethylamine (B128534) (Et₃N). This transformation is highly efficient and sets the stage for the introduction of the acrylic acid side chain. rsc.org

Transition Metal-Catalyzed Cross-Coupling Strategies

Modern organic synthesis heavily relies on transition metal-catalyzed reactions to form carbon-carbon bonds with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly prominent in the synthesis of styrenyl systems and their derivatives, including aryl acrylic acids.

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, typically involving the reaction of an organoboron compound with an organic halide or triflate. A plausible synthetic route to this compound via this methodology involves the coupling of a naphthalene-derived boronic acid with a suitable three-carbon building block containing the acrylic acid moiety.

The general approach would involve:

Reactants : 1-Naphthaleneboronic acid and a vinyl halide or triflate, such as ethyl bromopropenoate.

Catalyst : A palladium(0) complex, often generated in situ from a precursor like palladium(II) acetate, along with a phosphine (B1218219) ligand.

Base : An inorganic base such as sodium carbonate or cesium carbonate is required to facilitate the transmetalation step. rsc.orgmdpi.com

Solvent : The reaction is typically carried out in a mixture of an organic solvent (like toluene (B28343) or dioxane) and water.

Following the cross-coupling reaction to form the ester derivative, a final hydrolysis step is necessary to yield the target this compound. This versatile reaction tolerates a wide variety of functional groups, making it a theoretically robust strategy. nih.gov

Table 1: Representative Conditions for a General Suzuki-Miyaura Coupling

| Component | Example | Role |

| Aryl Source | 1-Naphthaleneboronic acid | Provides the naphthyl group |

| Alkene Source | Ethyl bromopropenoate | Provides the acrylate (B77674) backbone |

| Catalyst | Pd(PPh₃)₄ | Facilitates C-C bond formation |

| Base | Na₂CO₃ | Activates the boronic acid |

| Solvent | Toluene/Water | Reaction medium |

The Heck reaction, or Mizoroki-Heck reaction, is a cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an unsaturated halide or triflate with an alkene. organic-chemistry.orgwikipedia.orgmdpi.com This method has been successfully applied to the synthesis of (E)-3-(1-naphthyl)acrylic acid. rsc.org

The synthesis commences with 1-naphthol, which is first converted to 1-naphthyl triflate. This triflate then undergoes a palladium-catalyzed Heck coupling with an acrylate ester, such as methyl acrylate. The reaction typically employs a palladium catalyst and a phosphine ligand in the presence of a base. rsc.org The resulting α,β-unsaturated ester, methyl (E)-3-(naphthalen-1-yl)acrylate, is produced with high stereoselectivity for the trans (E) isomer, as indicated by the large coupling constant (~15.8 Hz) between the olefinic protons in NMR spectroscopy. rsc.org The final step is the basic hydrolysis of the ester to afford (E)-3-(1-naphthyl)acrylic acid in high yield. rsc.org

Table 2: Multi-step Synthesis of (E)-3-(1-Naphthyl)acrylic Acid via Heck Coupling rsc.org

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 1-Naphthol | Tf₂O, Et₃N | Naphthyl triflate | 95% |

| 2 | Naphthyl triflate | Methyl acrylate, Pd catalyst | Methyl (E)-3-(naphthalen-1-yl)acrylate | 98% |

| 3 | Methyl (E)-3-(naphthalen-1-yl)acrylate | Base (e.g., NaOH) | (E)-3-(1-Naphthyl)acrylic acid | 90% |

Condensation and Olefination Reactions

Condensation reactions provide a classical and direct approach to forming the double bond of α,β-unsaturated acids. These methods typically involve the reaction of a carbonyl compound with a species containing an active methylene (B1212753) group.

The Knoevenagel condensation is a fundamental reaction in organic chemistry for C-C bond formation. sigmaaldrich.comsciensage.info A widely used modification, the Doebner-Knoevenagel condensation, is particularly well-suited for the synthesis of aryl acrylic acids. researchgate.netorganic-chemistry.org This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, such as pyridine (B92270) or piperidine.

In the synthesis of this compound, 1-naphthaldehyde (B104281) is reacted with malonic acid. The mechanism involves the deprotonation of malonic acid by the base, followed by a nucleophilic attack on the aldehyde carbonyl group. The resulting aldol-type adduct then undergoes dehydration and decarboxylation, often in situ, to yield the α,β-unsaturated carboxylic acid. mdpi.com This method is highly effective for a wide range of aromatic aldehydes and is known for producing the thermodynamically more stable E-isomer with high selectivity. organic-chemistry.org The reaction conditions are generally mild, making it a practical and efficient route. researchgate.netorganic-chemistry.org

Table 3: General Protocol for Doebner-Knoevenagel Synthesis of this compound

| Component | Example | Role |

| Aldehyde | 1-Naphthaldehyde | Carbonyl electrophile |

| Active Methylene | Malonic acid | Nucleophile source |

| Catalyst/Solvent | Pyridine/Piperidine | Base catalyst |

| Product | This compound | α,β-unsaturated acid |

Wittig Reactions for Regioselective Synthesis

The Wittig reaction stands as a cornerstone in organic synthesis for the creation of alkenes from carbonyl compounds and phosphorus ylides, also known as Wittig reagents. libretexts.orgmasterorganicchemistry.com This method is particularly valued for its high degree of regioselectivity, ensuring the double bond is formed at a specific, predetermined location. libretexts.org In the synthesis of this compound, the Wittig reaction provides a direct and reliable route by coupling a phosphorus ylide with 1-naphthaldehyde.

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde. mnstate.edu This forms a zwitterionic intermediate called a betaine, which subsequently cyclizes to a four-membered oxaphosphetane ring. libretexts.org This unstable intermediate then fragments to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.commnstate.edu

For the synthesis of this compound, the process typically begins with the preparation of a phosphonium (B103445) salt by reacting triphenylphosphine with an α-haloacetic acid ester, such as ethyl bromoacetate. This salt is then deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) to generate the stabilized phosphorus ylide. libretexts.orglibretexts.org This ylide is then reacted with 1-naphthaldehyde. The resulting product is an ester, (E)-ethyl 3-(1-naphthyl)acrylate, which can then be hydrolyzed to the final this compound. The use of stabilized ylides, such as the one derived from ethyl bromoacetate, generally favors the formation of the (E)-alkene isomer. libretexts.orgorganic-chemistry.org

Reaction Scheme:

Ylide Formation: Ph₃P + BrCH₂CO₂Et → [Ph₃P⁺CH₂CO₂Et]Br⁻

Deprotonation: [Ph₃P⁺CH₂CO₂Et]Br⁻ + Base → Ph₃P=CHCO₂Et

Wittig Reaction: 1-Naphthaldehyde + Ph₃P=CHCO₂Et → (E)-Ethyl 3-(1-naphthyl)acrylate + Ph₃PO

Hydrolysis: (E)-Ethyl 3-(1-naphthyl)acrylate + H₂O/H⁺ → (E)-3-(1-Naphthyl)acrylic acid

Alternative Synthetic Pathways

Routes Involving Naphthylamine Intermediates

While less common than condensation or Wittig-type reactions, synthetic routes involving naphthylamine intermediates offer alternative approaches to the this compound scaffold. One plausible, though multi-step, pathway is the Meerwein arylation reaction. This process involves the diazotization of a primary aromatic amine, in this case, 1-naphthylamine (B1663977), to form a diazonium salt.

The synthesis begins with the reaction of 1-naphthylamine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures to produce 1-naphthalenediazonium chloride. This diazonium salt can then be reacted with an activated alkene, such as acrylic acid, in the presence of a copper(II) catalyst. The reaction proceeds via a radical mechanism where the diazonium salt decomposes to form an aryl radical, which then adds across the double bond of the acrylic acid. Subsequent elimination leads to the formation of the C-C bond, yielding this compound. This method provides a way to form the carbon skeleton from readily available naphthylamine precursors.

Derivatization and Chemical Transformations of the this compound Scaffold

The α,β-unsaturated carboxylic acid structure of this compound provides multiple reactive sites for chemical modification, making it a versatile building block for more complex molecules.

Formation of Heterocyclic Systems via Aza-Michael Reactions

The Aza-Michael reaction, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful tool for carbon-nitrogen bond formation. beilstein-journals.orgresearchgate.net In the context of this compound derivatives, the electrophilic β-carbon of the α,β-unsaturated system is susceptible to attack by various nitrogen-based nucleophiles like primary and secondary amines. nih.gov This reaction is a key step in the synthesis of numerous nitrogen-containing heterocyclic compounds. researchgate.netjpsbr.org

Research on the analogous compound, 3-(1-naphthoyl)acrylic acid, demonstrates that it readily reacts with different nitrogen nucleophiles under Aza-Michael conditions to yield the corresponding adducts. researchgate.netresearchgate.net These adducts serve as crucial intermediates for subsequent cyclization reactions to form a variety of heterocyclic systems. jpsbr.org The reaction is atom-efficient and provides a direct route to β-amino acid derivatives which are precursors to bioactive compounds. researchgate.net

Synthesis of Pyridazinone, Oxazinone, and Furanone Derivatives

The Aza-Michael adducts derived from naphthyl-containing acrylic acid scaffolds are versatile precursors for a range of heterocyclic compounds. researchgate.netjpsbr.org Specific studies on 3-(1-naphthoyl)acrylic acid have shown that its Aza-Michael adducts can be cyclized to form pyridazinone, oxazinone, and furanone derivatives. researchgate.net

Pyridazinone Synthesis: The reaction of the Aza-Michael adducts with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyridazinone derivatives through a cyclocondensation reaction. researchgate.netresearchgate.net

Oxazinone Synthesis: Treatment of the same adducts with hydroxylamine (B1172632) hydrochloride results in the synthesis of oxazinone derivatives. researchgate.netresearchgate.net

Furanone Synthesis: When the Aza-Michael adducts are refluxed with acetic anhydride, cyclization occurs to yield furanone derivatives. researchgate.netresearchgate.net

The following table summarizes the synthesis of various heterocyclic derivatives from the Aza-Michael adducts of 3-(1-naphthoyl)acrylic acid with different amines.

| Amine Nucleophile | Aza-Michael Adduct | Resulting Heterocycle | Reagent for Cyclization | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| p-Toluidine | 2-(p-tolylamino)-4-(naphthalen-1-yl)-4-oxobutanoic acid | Pyridazinone derivative | Hydrazine Hydrate | 72 | 241 |

| p-Anisidine | 2-(p-methoxyphenylamino)-4-(naphthalen-1-yl)-4-oxobutanoic acid | Pyridazinone derivative | Hydrazine Hydrate | 68 | 236 |

| p-Toluidine | 2-(p-tolylamino)-4-(naphthalen-1-yl)-4-oxobutanoic acid | Oxazinone derivative | Hydroxylamine HCl | 55 | 219 |

| p-Anisidine | 2-(p-methoxyphenylamino)-4-(naphthalen-1-yl)-4-oxobutanoic acid | Oxazinone derivative | Hydroxylamine HCl | 61 | 211 |

| p-Toluidine | 2-(p-tolylamino)-4-(naphthalen-1-yl)-4-oxobutanoic acid | Furanone derivative | Acetic Anhydride | 78 | 223 |

| p-Anisidine | 2-(p-methoxyphenylamino)-4-(naphthalen-1-yl)-4-oxobutanoic acid | Furanone derivative | Acetic Anhydride | 75 | 214 |

Esterification and Amidation Reactions for Functionalization

The carboxylic acid group in this compound is a prime site for functionalization through esterification and amidation reactions. These transformations are fundamental for modifying the compound's properties and for incorporating it into larger molecular structures, such as polymers. nahrainuniv.edu.iq

Esterification is typically achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in a process known as Fischer esterification. google.comresearchgate.net The reaction is reversible, and to drive it towards the product, water is usually removed as it is formed. researchgate.net Alternatively, the carboxylate can be reacted with an alkyl halide in the presence of a non-nucleophilic base. rsc.org These methods allow for the synthesis of a wide array of alkyl and aryl esters, which can serve as monomers or as intermediates for further reactions.

Amidation involves the formation of an amide bond between the carboxylic acid and an amine. A direct reaction between this compound and an amine requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated first. A common method is to convert the acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with a primary or secondary amine to form the corresponding amide in high yield. google.com This two-step process is a versatile and widely used method for creating robust amide linkages.

Polymerization Reactions and Polymer Scaffolding

While the direct homopolymerization of this compound is not extensively detailed in the available research, the copolymerization of structurally related naphthyl-containing monomers provides significant insight into the synthesis of polymers incorporating the naphthyl moiety. A relevant study involves the free radical copolymerization of N-naphthylacrylamide (NAA), a derivative monomer, with acrylic acid (AA) and methyl acrylate (MA). researchgate.net

The monomer reactivity ratios (r1 for NAA, r2 for AA/MA) were calculated using the Kelen-Tudos and Fineman-Ross graphical methods. These ratios are crucial for predicting the copolymer composition and understanding the polymerization behavior. researchgate.net

For the NAA-co-AA system, the reactivity ratios were r1 = 0.048 and r2 = 0.687.

For the NAA-co-MA system, the ratios were r1 = 0.066 and r2 = 0.346.

These findings indicate that in both systems, the comonomer (acrylic acid or methyl acrylate) is more reactive than the N-naphthylacrylamide monomer. This allows for the synthesis of copolymers with tailored compositions by controlling the monomer feed ratio. The synthesized copolymers were characterized using Fourier Transform Infrared Spectroscopy (FT-IR) to confirm their structure. researchgate.net

Polymer scaffolds serve as three-dimensional templates to support cell growth and tissue regeneration. nih.govutoronto.ca They are often fabricated from biodegradable and biocompatible polymers. While materials like poly(lactide-co-glycolide) are common, the incorporation of functional monomers like this compound could potentially be used to modify the scaffold's properties, such as hydrophobicity or its ability to interact with specific biomolecules, although specific examples are not detailed in the surveyed literature.

Interactive Data Table: Monomer Reactivity Ratios

Copolymer System Monomer 1 (M1) Monomer 2 (M2) r1 (Reactivity of M1) r2 (Reactivity of M2) Source NAA-co-AA N-Naphthylacrylamide (NAA) Acrylic Acid (AA) 0.048 0.687 [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9P5ge7WP0b4mEXpmhcfiEpwQFeF4SLzPZlaax06ODOBd27stDNQHr7PRh6u2LG-DPObtIzhQWiP8PyMXHWJDrzKpKwjugBAaRxji7m3i9CPwFboUl2ondrNXzmQjEZe7uyVKXh9VQgrshzzwzJxez5OotvY3hQZvffpQdYyAMvh5qt7RbFQV8RTwtcffqnpVOxe5FwPi2PKSYNzwvwnY1Yu4FLGD6dLOnrKdCS-Wo-qK2soFIEeIJ0SeEchnQyReItlfX7FaA75dZxXe3Sb9BaagO6jQf)] NAA-co-MA N-Naphthylacrylamide (NAA) Methyl Acrylate (MA) 0.066 0.346 [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9P5ge7WP0b4mEXpmhcfiEpwQFeF4SLzPZlaax06ODOBd27stDNQHr7PRh6u2LG-DPObtIzhQWiP8PyMXHWJDrzKpKwjugBAaRxji7m3i9CPwFboUl2ondrNXzmQjEZe7uyVKXh9VQgrshzzwzJxez5OotvY3hQZvffpQdYyAMvh5qt7RbFQV8RTwtcffqnpVOxe5FwPi2PKSYNzwvwnY1Yu4FLGD6dLOnrKdCS-Wo-qK2soFIEeIJ0SeEchnQyReItlfX7FaA75dZxXe3Sb9BaagO6jQf)]

Hydrogenation and Reduction Reactions

Hydrogenation is a fundamental chemical reaction that reduces a double or triple bond, typically in the presence of a catalyst. In the context of this compound, this reaction targets the carbon-carbon double bond of the acrylic acid moiety, converting the unsaturated acid into its saturated counterpart, 3-(1-Naphthyl)propionic acid. chemicalbook.com This transformation is significant as it alters the geometric and electronic properties of the molecule while retaining the carboxylic acid and naphthyl groups.

Detailed Research Findings: The synthesis of 3-(1-Naphthyl)propionic acid can be achieved starting from this compound, indicating a reduction of the alkene group. chemicalbook.com This type of reaction is commonly performed via catalytic hydrogenation. The process generally involves reacting the substrate with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst.

Common catalysts for the hydrogenation of carbon-carbon double bonds include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. The reaction is typically carried out in a solvent that can dissolve the starting material, such as ethanol, methanol, or ethyl acetate. The reaction proceeds until the stoichiometric amount of hydrogen has been consumed, yielding the saturated carboxylic acid. This method is highly efficient and selective for the reduction of the alkene without affecting the aromatic naphthyl ring or the carboxylic acid group under controlled conditions.

Interactive Data Table: Hydrogenation of this compound

Reactant Product Typical Reagents & Catalysts Reaction Type Source This compound 3-(1-Naphthyl)propionic acid H₂ gas, Palladium on Carbon (Pd/C) Catalytic Hydrogenation [ chemicalbook.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQETTsHcJ9YShprvgbfAzeYSHola3lifFXzRemojmNKBiEUIXNRfVXN5G1xYwKryXyp1KiPX5CGxJfunJ5YsU9uXz2-VBkuzRpL1sYTMRlHnVgszuYDhiWMedSv7i_OQF3uahD33bMDtSNW_EmThJKteMkewKq1OE8qhMMwvnQRE)]

Grafting onto Polymer Surfaces via Radical Polymerization

Grafting is a versatile surface modification technique used to covalently bond new polymer chains (the graft) onto an existing polymer backbone (the substrate). emu.edu.tr This process can dramatically alter the surface properties of a material—such as wettability, biocompatibility, or adhesion—without changing its bulk characteristics. nih.gov Radical polymerization is a common method to achieve grafting, particularly for acrylic monomers.

Detailed Research Findings: While specific studies detailing the grafting of this compound were not found, the methodology for grafting acrylic acid is well-established and directly applicable. Two primary methods for initiating radical graft polymerization on polymer surfaces are photoinitiation and high-energy radiation.

Photoinduced Grafting: This method involves a photoinitiator, such as benzophenone, which is first deposited onto the substrate polymer surface. Upon exposure to UV radiation, the photoinitiator abstracts a hydrogen atom from the substrate, creating macroradicals on the surface. These surface radicals then initiate the polymerization of the monomer (e.g., this compound) from an aqueous or organic solution, leading to the growth of grafted polymer chains. researchgate.net

Radiation-Induced Grafting: High-energy sources like electron beams or gamma radiation can be used to create radicals directly on the polymer substrate. researchgate.net The substrate is typically soaked in a monomer solution and then irradiated. The radiation dose is a critical parameter that influences the density and length of the grafted chains, thereby controlling the final grafting percentage. This method is highly efficient and does not require a chemical initiator. researchgate.netsemanticscholar.org

The extent of grafting is typically quantified by the "percentage of grafting" (%G), which is calculated based on the weight gain of the polymer substrate after the reaction and subsequent washing to remove any homopolymer. researchgate.net

Interactive Data Table: Representative Parameters for Radical Graft Polymerization

Parameter Description Example Value/Condition Source Substrate Polymer The main polymer backbone to be modified. Polypropylene (PP), Polyaniline (PANI) [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEUX3mXunyilzplSn27ImH9GV4nXihPPrEz0btBYHuEOAWH5lVLMPV3bWR_p64ValUewIBd84KYWFcvO6NNqCIK60RkAlNZdOeQPrif4VH4gRrSeyRhRvII5zCHhHAbGAvVpPNNRZxjAQNwkAtTH0w0yhSW6_xVGvZwP2Fvhwv7pLXf0IYdNtH9K_MxB71fHtYs6w_ZDtjluUgT4mhfOYJGm5S4T69o7iJc9urcy7CM-2vGUCv_shewRcVhCTTyJ3P3tNyxIVDW2qiarvSECBLWO8Bj2MvZUGMNvCf30GH_MP6uMWQVgLR_aaUbMOhK-gZHwg3I4yY%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIji1wbksSLG1t8bXzCIdOeEBm0z3agjpsjvvjp_G7d5vfn9TFfeKDzJ6jDS90teTJDewLzLIAgvZO7X06yJ-Xko_DSFbmxrWJqEHFw0jg-cpneVFLRG-_Go15C0aICGeEEkhKpq9zRt-h8_LEJyCRaCG9CYR98GB-Vravt65GSmE3tSDXS7ZvQSe0wkFc8y6ewxExFfe1YATTZo9-SUnjGvRCy_h5o_Ivyw7ugKLkCJuOoQ%3D%3D)] Monomer The molecule to be grafted onto the substrate. Acrylic Acid (as an analogue) [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEUX3mXunyilzplSn27ImH9GV4nXihPPrEz0btBYHuEOAWH5lVLMPV3bWR_p64ValUewIBd84KYWFcvO6NNqCIK60RkAlNZdOeQPrif4VH4gRrSeyRhRvII5zCHhHAbGAvVpPNNRZxjAQNwkAtTH0w0yhSW6_xVGvZwP2Fvhwv7pLXf0IYdNtH9K_MxB71fHtYs6w_ZDtjluUgT4mhfOYJGm5S4T69o7iJc9urcy7CM-2vGUCv_shewRcVhCTTyJ3P3tNyxIVDW2qiarvSECBLWO8Bj2MvZUGMNvCf30GH_MP6uMWQVgLR_aaUbMOhK-gZHwg3I4yY%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIji1wbksSLG1t8bXzCIdOeEBm0z3agjpsjvvjp_G7d5vfn9TFfeKDzJ6jDS90teTJDewLzLIAgvZO7X06yJ-Xko_DSFbmxrWJqEHFw0jg-cpneVFLRG-_Go15C0aICGeEEkhKpq9zRt-h8_LEJyCRaCG9CYR98GB-Vravt65GSmE3tSDXS7ZvQSe0wkFc8y6ewxExFfe1YATTZo9-SUnjGvRCy_h5o_Ivyw7ugKLkCJuOoQ%3D%3D)] Initiation Method Method used to create radicals on the substrate. UV radiation with Benzophenone / Electron Beam [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEUX3mXunyilzplSn27ImH9GV4nXihPPrEz0btBYHuEOAWH5lVLMPV3bWR_p64ValUewIBd84KYWFcvO6NNqCIK60RkAlNZdOeQPrif4VH4gRrSeyRhRvII5zCHhHAbGAvVpPNNRZxjAQNwkAtTH0w0yhSW6_xVGvZwP2Fvhwv7pLXf0IYdNtH9K_MxB71fHtYs6w_ZDtjluUgT4mhfOYJGm5S4T69o7iJc9urcy7CM-2vGUCv_shewRcVhCTTyJ3P3tNyxIVDW2qiarvSECBLWO8Bj2MvZUGMNvCf30GH_MP6uMWQVgLR_aaUbMOhK-gZHwg3I4yY%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIji1wbksSLG1t8bXzCIdOeEBm0z3agjpsjvvjp_G7d5vfn9TFfeKDzJ6jDS90teTJDewLzLIAgvZO7X06yJ-Xko_DSFbmxrWJqEHFw0jg-cpneVFLRG-_Go15C0aICGeEEkhKpq9zRt-h8_LEJyCRaCG9CYR98GB-Vravt65GSmE3tSDXS7ZvQSe0wkFc8y6ewxExFfe1YATTZo9-SUnjGvRCy_h5o_Ivyw7ugKLkCJuOoQ%3D%3D)] Radiation Dose Energy absorbed per unit mass (for radiation method). 5-25 kGy [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIji1wbksSLG1t8bXzCIdOeEBm0z3agjpsjvvjp_G7d5vfn9TFfeKDzJ6jDS90teTJDewLzLIAgvZO7X06yJ-Xko_DSFbmxrWJqEHFw0jg-cpneVFLRG-_Go15C0aICGeEEkhKpq9zRt-h8_LEJyCRaCG9CYR98GB-Vravt65GSmE3tSDXS7ZvQSe0wkFc8y6ewxExFfe1YATTZo9-SUnjGvRCy_h5o_Ivyw7ugKLkCJuOoQ%3D%3D)][ semanticscholar.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8aMKbfWEQoNVLwOa7TBYRjrtS1J0HWR9feX_BC0mnSMYNFtxxpS86Mi3E006IeGaIwK1TFgAxksRAn7FLBZm0aOeH_78ONKNiYrI2fokXnLeT6DcdLdbIsyJDFLAOLcsxsydPFA_FRu1gJAGN6z-d4og3AnX1zqSlyvUD353_vjo5kDJW64RPv33NHSGK6Pfa0BS35DbAc7eto6YVBxgo4uWV1eE8lJbyFa5cCLsXZoQXscmIONKuUI0u9_FE-N1Zgb0RrH0sqXh_qKaW)] Monomer Concentration Concentration of the monomer solution. 10-100% [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIji1wbksSLG1t8bXzCIdOeEBm0z3agjpsjvvjp_G7d5vfn9TFfeKDzJ6jDS90teTJDewLzLIAgvZO7X06yJ-Xko_DSFbmxrWJqEHFw0jg-cpneVFLRG-_Go15C0aICGeEEkhKpq9zRt-h8_LEJyCRaCG9CYR98GB-Vravt65GSmE3tSDXS7ZvQSe0wkFc8y6ewxExFfe1YATTZo9-SUnjGvRCy_h5o_Ivyw7ugKLkCJuOoQ%3D%3D)] Outcome Measure Metric to quantify the extent of modification. Grafting Percentage (%G) [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIji1wbksSLG1t8bXzCIdOeEBm0z3agjpsjvvjp_G7d5vfn9TFfeKDzJ6jDS90teTJDewLzLIAgvZO7X06yJ-Xko_DSFbmxrWJqEHFw0jg-cpneVFLRG-_Go15C0aICGeEEkhKpq9zRt-h8_LEJyCRaCG9CYR98GB-Vravt65GSmE3tSDXS7ZvQSe0wkFc8y6ewxExFfe1YATTZo9-SUnjGvRCy_h5o_Ivyw7ugKLkCJuOoQ%3D%3D)]

Elucidation of Molecular Structure and Conformation Through Spectroscopic and Diffraction Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups and characterizing the molecular vibrations of 3-(1-Naphthyl)acrylic acid. These two techniques are complementary, as the selection rules governing them differ; some vibrations that are strong in IR may be weak in Raman, and vice versa.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the spectrum reveals key features of the carboxylic acid, the carbon-carbon double bond, and the naphthyl group.

The carboxylic acid functional group gives rise to several distinct and identifiable bands. A very broad absorption band is typically observed in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration appears as a strong, sharp peak, generally found between 1680 and 1710 cm⁻¹. The C-O stretching and O-H bending vibrations also produce bands in the fingerprint region, typically around 1400–1440 cm⁻¹ (in-plane O-H bend) and 1210–1320 cm⁻¹ (C-O stretch).

The acrylic moiety's C=C double bond typically shows a stretching vibration band around 1625–1640 cm⁻¹. The vinylic C-H bonds exhibit stretching vibrations above 3000 cm⁻¹ and out-of-plane bending (wagging) vibrations, with a notable band for the trans configuration appearing around 980 cm⁻¹.

The naphthyl group, an aromatic system, presents several characteristic bands. The aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹, typically in the 3010–3080 cm⁻¹ range. The characteristic aromatic C=C ring stretching vibrations occur as a series of sharp bands in the 1450–1600 cm⁻¹ region. Additionally, C-H out-of-plane bending vibrations for the substituted naphthalene (B1677914) ring appear in the 770–840 cm⁻¹ range, and their exact positions can provide information about the substitution pattern.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500–3300 (broad) | O-H stretch | Carboxylic Acid |

| ~3050 | Aromatic C-H stretch | Naphthyl Group |

| ~3020 | Vinylic C-H stretch | Alkene |

| ~1700 (strong, sharp) | C=O stretch | Carboxylic Acid |

| ~1630 | C=C stretch | Alkene |

| 1500–1600 | C=C ring stretch | Naphthyl Group |

| ~1420 | O-H in-plane bend | Carboxylic Acid |

| ~1280 | C-O stretch | Carboxylic Acid |

| ~980 | =C-H out-of-plane bend (trans) | Alkene |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides information on molecular vibrations through an inelastic scattering process. It is particularly sensitive to non-polar, symmetric bonds, making it an excellent complement to FT-IR.

In the Raman spectrum of this compound, the most intense signals are often associated with the symmetric vibrations of the carbon skeleton. The C=C stretching vibration of the acrylic double bond, which may be of medium intensity in the IR spectrum, typically gives a strong band in the Raman spectrum around 1630–1640 cm⁻¹.

The aromatic ring vibrations of the naphthyl group are also prominent. The symmetric "ring breathing" mode of the naphthalene system, a collective in-plane vibration of the carbon atoms, gives rise to a very strong and sharp band, typically observed near 1380 cm⁻¹. Other aromatic C=C stretching modes also appear as strong bands in the 1500–1600 cm⁻¹ region. The symmetric nature of these bonds makes them highly Raman active. The C-H stretching vibrations of the aromatic ring also appear in the 3000–3100 cm⁻¹ range.

Vibrations associated with the carboxylic acid group are generally less intense in Raman spectra compared to IR. The C=O stretch appears as a band of medium intensity around 1650–1680 cm⁻¹, often at a slightly lower wavenumber than in the IR spectrum.

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3055 | Aromatic C-H stretch | Naphthyl Group |

| ~1635 (strong) | C=C stretch | Alkene |

| 1570–1600 (strong) | C=C ring stretch | Naphthyl Group |

| ~1380 (very strong) | Ring Breathing Mode | Naphthyl Group |

| ~830 | Ring Deformation | Naphthyl Group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants, a complete structural assignment can be made.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The spectrum for this compound, which is assumed to be the (E)-isomer due to its greater thermodynamic stability, can be divided into three main regions: the downfield carboxylic acid proton, the aromatic protons of the naphthyl group, and the vinylic protons of the acrylic chain.

The carboxylic acid proton (-COOH) is the most deshielded and typically appears as a broad singlet far downfield, usually above 12 ppm. Its chemical shift can be variable and is dependent on solvent and concentration.

The seven protons on the naphthyl ring resonate in the aromatic region, typically between 7.4 and 8.5 ppm. The proton at the 8-position is subject to a strong deshielding peri-effect from its proximity to the substituent at the 1-position, causing it to resonate at a particularly low field. The protons on the acrylic double bond appear as two distinct doublets. The proton alpha to the carbonyl group (on C2) is found around 6.5 ppm, while the proton beta to the carbonyl (on C3), which is adjacent to the naphthyl ring, is shifted further downfield to around 8.2-8.4 ppm. These two vinylic protons exhibit a large coupling constant (J ≈ 16 Hz), which is characteristic of a trans relationship across the double bond.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for (E)-3-(1-Naphthyl)acrylic acid

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | > 12.0 | broad singlet | - |

| H-α (vinylic) | ~6.5 | doublet | ~16.0 |

| H-β (vinylic) | ~8.3 | doublet | ~16.0 |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Due to the molecule's lack of symmetry, 13 distinct signals are expected.

The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears at the lowest field, typically in the range of 168–173 ppm. The sp²-hybridized carbons of the naphthyl ring and the acrylic double bond resonate in the 120–145 ppm region. The carbon atom of the naphthyl ring directly attached to the acrylic group (C1) and the other quaternary carbons of the ring (C4a, C8a) can be identified by their lower signal intensity. The carbon atom beta to the carbonyl group (C3) is generally found further downfield than the alpha-carbon (C2) due to the direct attachment of the electron-withdrawing naphthyl ring.

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 168 – 173 |

| C-β (Vinylic) | 140 – 145 |

| C-α (Vinylic) | 120 – 125 |

| Naphthyl C (quaternary) | 130 – 135 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This compound possesses an extended π-conjugated system, which includes the naphthyl ring and the acrylic acid moiety. This extensive conjugation results in strong absorption in the UV region.

The absorption spectrum is characterized by intense bands corresponding to π → π* electronic transitions. uoc.gr The naphthyl group itself has characteristic absorptions, which are modified and red-shifted by the conjugation with the acrylic acid group. uoc.gr For the closely related isomer, (E)-3-(naphthalen-2-yl)acrylic acid, absorption maxima (λmax) have been observed in tetrahydrofuran at 260 nm, 268 nm, 297 nm, and 308 nm. uoc.gr It is expected that this compound exhibits a very similar absorption profile, with multiple strong absorption bands in the 250–320 nm range. These absorptions are due to the promotion of electrons from lower-energy π bonding orbitals to higher-energy π* anti-bonding orbitals within the conjugated system. uoc.gr The complex pattern of peaks is typical for large aromatic systems like naphthalene.

Table 5: Representative UV-Vis Absorption Data for Naphthyl Acrylic Acid Derivatives

| Wavelength (λmax, nm) | Solvent | Electronic Transition |

|---|

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for confirming the molecular weight of this compound and for elucidating its structure through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₁₃H₁₀O₂) is 198.22 g/mol . nih.govnist.gov High-resolution mass spectrometry can provide a more precise exact mass, which for this compound is calculated to be 198.068079557 Da. nih.gov

Under electron ionization (EI), the molecule is expected to produce a strong molecular ion peak (M⁺) due to the stability of the aromatic naphthalene ring system. libretexts.org The fragmentation of carboxylic acids typically involves characteristic losses. libretexts.org For this compound, prominent fragmentation pathways would likely include the loss of a hydroxyl radical (•OH, 17 Da) to form an acylium ion, and the loss of the entire carboxyl group (•COOH, 45 Da). libretexts.org The fragmentation pattern can provide valuable structural information, confirming the presence of the carboxylic acid functional group and the naphthyl moiety.

Table 1: Theoretical Mass Spectrometry Data for this compound

| Species | Formula | Calculated Mass (Da) | Description |

|---|---|---|---|

| Molecular Ion [M]⁺ | C₁₃H₁₀O₂⁺ | 198.0681 | The intact molecule with one electron removed. |

| [M-OH]⁺ | C₁₃H₉O⁺ | 181.0653 | Fragment resulting from the loss of a hydroxyl radical. |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective analysis of compounds like this compound in complex mixtures. While specific LC-MS/MS methods for this compound are not extensively detailed in the provided literature, methodologies for structurally related compounds such as acrylic acid and other naphthalene-based acids provide a framework for its analysis. researchgate.netnih.gov

For analysis, reversed-phase high-performance liquid chromatography (HPLC) is a common separation technique. nih.govwaters.com A C18 column is often employed with a mobile phase consisting of an aqueous component (like water with an additive such as formic acid or ammonium acetate) and an organic solvent (such as acetonitrile or methanol). researchgate.netchromforum.org The gradient elution, where the proportion of the organic solvent is increased over time, is typically used to ensure good separation and peak shape.

Electrospray ionization (ESI) is a suitable ionization technique for this compound, and it can be operated in either negative or positive ion mode. nih.gov In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be the precursor ion. In tandem mass spectrometry (MS/MS), this precursor ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions, which are used for quantification and confirmation. For a related compound, 1-naphthylacetic acid, analysis was performed in negative ESI mode. nih.gov

Table 2: Potential LC-MS/MS Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Chromatography | Reversed-Phase HPLC |

| Stationary Phase | C18 |

| Mobile Phase | Acetonitrile/Water with additives (e.g., formic acid) |

| Ionization | Electrospray Ionization (ESI), typically in negative mode |

| Precursor Ion | [M-H]⁻ (m/z 197.0608) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. The crystal structure of this compound has been determined, providing detailed insights into its molecular conformation, bond lengths, bond angles, and intermolecular interactions. nih.gov The crystallographic data for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 715976. nih.gov

Analysis of the crystal structure reveals the planarity of the acrylic acid side chain relative to the bulky naphthalene ring system. In the solid state, carboxylic acid molecules frequently form hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds. This dimerization is a common motif that influences the crystal packing and physical properties of the compound. The study of related naphthyl acrylic acid derivatives shows that molecules can arrange in specific orientations that are crucial for solid-state photochemical reactions, such as [2+2] cycloadditions. mdpi.comrsc.org The crystal packing determines the proximity and orientation of reactive double bonds between adjacent molecules.

Table 3: Selected Crystallographic Information for this compound

| Parameter | Value | Reference |

|---|---|---|

| Compound Name | This compound | nih.gov |

| Molecular Formula | C₁₃H₁₀O₂ | nih.govnist.gov |

| CCDC Number | 715976 | nih.gov |

| Crystal System | Data not available in search results | |

| Space Group | Data not available in search results |

| Unit Cell Dimensions | Data not available in search results | |

Computational and Theoretical Investigations of 3 1 Naphthyl Acrylic Acid

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. For 3-(1-Naphthyl)acrylic acid, DFT calculations are instrumental in elucidating its electronic structure and related properties. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a reliable description of the molecule's behavior.

Geometry Optimization and Energy Minimization

The first step in the computational analysis of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. The optimization is achieved by calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the acrylic acid moiety in conjunction with the naphthyl group is a critical aspect of its geometry, influencing its electronic conjugation and crystal packing.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical) Note: These are representative values based on DFT calculations of similar structures. Actual values may vary based on the level of theory and basis set used.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O | ~1.35 Å |

| Bond Length | C=C (acrylic) | ~1.34 Å |

| Bond Length | C-C (naphthyl-acrylic) | ~1.47 Å |

| Bond Angle | O=C-O | ~123° |

| Bond Angle | C-C=C | ~121° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. For this compound, the π-conjugated system involving the naphthalene (B1677914) ring and the acrylic acid group is expected to influence the HOMO-LUMO gap significantly. Calculations for similar aromatic acrylic acids have shown energy gaps that are indicative of stable yet reactive molecules capable of participating in various chemical transformations.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Theoretical) Note: These are representative values. Actual values depend on the computational method.

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -6.2 eV |

| LUMO | ~ -2.1 eV |

| Energy Gap (ΔE) | ~ 4.1 eV |

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Regions with a negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with a positive potential (usually blue) are electron-deficient and prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP analysis would likely show the most negative potential localized around the oxygen atoms of the carboxyl group, identifying them as the primary sites for electrophilic interactions. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic interaction. The naphthalene ring would show a distribution of electron density characteristic of aromatic systems.

Prediction of Spectroscopic Parameters (UV-Vis, NMR, FT-IR)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignments. netlify.app

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. For this compound, the calculations would predict the wavelengths of maximum absorption (λmax), which correspond to electronic transitions, primarily π→π* transitions within the conjugated system of the naphthalene ring and the acrylic acid moiety. researchgate.netrsc.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. ucl.ac.uk These theoretical chemical shifts can be correlated with experimental spectra to confirm the molecular structure.

FT-IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. rsc.org These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. The theoretical FT-IR spectrum for this compound would show characteristic peaks for the O-H stretch, C=O stretch of the carboxylic acid, C=C stretches of the acrylic and naphthyl groups, and various C-H bending modes.

Table 3: Predicted Spectroscopic Data for this compound (Theoretical) Note: These are representative values and require comparison with experimental data for validation.

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| UV-Vis | λmax | ~290-310 nm | π→π* transition |

| ¹H NMR | δ (ppm) | ~6.5-8.5 ppm | Aromatic and Vinylic Protons |

| ¹³C NMR | δ (ppm) | ~120-140 ppm | Aromatic and Vinylic Carbons |

| ¹³C NMR | δ (ppm) | ~170 ppm | Carboxyl Carbon |

| FT-IR | Wavenumber (cm⁻¹) | ~3000-3100 cm⁻¹ | O-H stretch (broad) |

| FT-IR | Wavenumber (cm⁻¹) | ~1680-1700 cm⁻¹ | C=O stretch |

| FT-IR | Wavenumber (cm⁻¹) | ~1620-1640 cm⁻¹ | C=C stretch |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations are employed to study the behavior of a larger ensemble of molecules and their interactions over time.

Investigation of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Van der Waals)

In the solid state, the properties of this compound are governed by the way its molecules pack in the crystal lattice, which is determined by a combination of intermolecular forces.

Hydrogen Bonding: The carboxylic acid group of this compound is a potent hydrogen bond donor (the O-H group) and acceptor (the C=O group). In the crystalline state, it is highly probable that these molecules form hydrogen-bonded dimers, a common structural motif for carboxylic acids.

π-π Stacking: The planar naphthalene rings are capable of engaging in π-π stacking interactions. These interactions, where the aromatic rings stack on top of each other, contribute significantly to the stability of the crystal structure. The geometry of this stacking (e.g., parallel-displaced or T-shaped) can be investigated through computational analysis of the crystal structure.

Computational techniques such as Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak interactions within the crystal lattice. mdpi.com Molecular dynamics simulations can further provide a dynamic picture of these interactions, showing how the molecules vibrate and move relative to each other within the crystal at different temperatures. These simulations can help in understanding phenomena such as phase transitions and mechanical properties of the crystalline material.

Ligand-Target Binding Site Analysis through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting the interaction between a ligand, such as this compound or its derivatives, and a biological target, typically a protein or enzyme. While specific molecular docking studies on this compound are not extensively detailed in the available literature, research on analogous compounds containing the naphthyl and acrylate (B77674) moieties provides significant insights into their potential binding modes and biological targets.

Studies on derivatives, such as napthyl N-acyl hydrazones, have utilized molecular docking to investigate their interaction with enzymes like cyclooxygenase-II (COX-II), which is a key target in anti-inflammatory therapies. researchgate.net These computational analyses help to elucidate the binding affinity and the specific amino acid residues within the active site that interact with the ligand. Similarly, other research has focused on 1-hydroxy-naphthyl substituted heterocycles, performing in silico docking against targets like oxidoreductase enzymes and penicillin-binding proteins to understand their antioxidant and antimicrobial activities, respectively.

The general approach in these studies involves obtaining the three-dimensional crystal structure of the target protein from a repository like the Protein Data Bank (PDB). Computational software is then used to predict the most stable binding poses of the ligand within the target's active site. The results are often scored based on the calculated binding energy, with lower energies indicating a more favorable interaction. These analyses reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's amino acid residues. For instance, in silico studies on acrylate-based derivatives have been performed to understand their interaction with the colchicine-binding site on tubulin, shedding light on their cytotoxic and tubulin polymerization inhibitory capacities. nih.govfigshare.com

The insights gained from the molecular docking of these related compounds are valuable for predicting the potential biological activities of this compound and for guiding the design of new derivatives with enhanced therapeutic properties.

Table 1: Examples of Molecular Docking Studies on Naphthyl and Acrylate Derivatives

| Derivative Class | Biological Target | PDB ID | Key Findings |

|---|---|---|---|

| Napthyl N-Acyl Hydrazones | Cyclooxygenase-II (COX-II) | 3LN1 | Identified potential anti-inflammatory activity through favorable binding scores. researchgate.net |

| 1-Hydroxy-Naphthyl Heterocycles | Oxidoreductase Enzyme | 1DXO | Elucidated binding mode related to antioxidant activity. |

| 1-Hydroxy-Naphthyl Heterocycles | Penicillin-Binding Protein | 2EX6 | Correlated binding patterns with antibacterial efficacy. |

| Acrylate-Based Derivatives | Tubulin (Colchicine-Binding Site) | Not Specified | Explained cytotoxic effects and inhibition of tubulin polymerization. nih.govfigshare.com |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers or rotamers. Understanding the conformational preferences of a molecule like this compound is crucial as its three-dimensional shape dictates its physical, chemical, and biological properties. The set of all possible conformations and their corresponding potential energies constitutes the molecule's potential energy surface or energy landscape.

Computational chemistry provides powerful tools to explore these energy landscapes. Methods like Density Functional Theory (DFT) are employed to calculate the energies of different conformers and the energy barriers for interconversion between them. mdpi.com For naphthalene acrylic acids, computational analyses have been used to investigate conformational isomers that arise from different orientations of functional groups. nih.gov These studies reveal that different conformers can have very close energies, often with low rotational barriers (e.g., 4.19–7.10 kcal mol⁻¹), indicating that the molecule can rapidly interconvert between these shapes in solution at room temperature. nih.gov

The exploration of the potential energy surface helps to identify the global energy minimum, which is the most stable conformation of the molecule, as well as other low-energy, metastable conformers that might be biologically active. For instance, in the solid state, intermolecular forces can lock the molecule into a specific conformation, which may not be the lowest energy conformation in the gas phase or in solution.

Theoretical investigations also extend to the electronic properties of the molecule. DFT calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an important parameter that relates to the molecule's reactivity and spectroscopic properties. mdpi.com For a related compound, (E)-3-(naphthalen-2-yl) acrylic acid, the HOMO-LUMO gap was calculated to be approximately 3.89 eV. mdpi.com Such computational insights are vital for understanding the photochemical behavior of these compounds, such as their participation in [2+2] cycloaddition reactions. mdpi.com

By mapping the energy landscape, researchers can gain a comprehensive understanding of the relationship between the structure, stability, and reactivity of this compound, providing a theoretical foundation for its applications in materials science and medicinal chemistry.

Applications in Advanced Materials Science

Polymer Chemistry and Macromolecular Engineering

In the field of polymer science, 3-(1-Naphthyl)acrylic acid serves as a functional monomer for creating a variety of polymeric structures, from homopolymers to more complex copolymers and blends.

Mechanism and Kinetics of Radical Polymerization Involving this compound as a Monomer

Initiation: The process begins with the decomposition of an initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), to generate free radicals. These radicals then react with a this compound monomer, initiating the polymer chain.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

Termination: The growth of polymer chains is concluded through mechanisms such as combination or disproportionation of two growing radical chains.

The kinetics of this polymerization are significantly influenced by the bulky naphthyl group. This group introduces considerable steric hindrance, which is expected to affect the propagation rate coefficient (k_p) and activation energies when compared to simpler acrylic monomers like acrylic acid uni-goettingen.de. The rate of polymerization generally follows the classical rate equation where the rate is proportional to the monomer concentration and the square root of the initiator concentration acs.org. However, specific kinetic parameters for this compound are not widely reported in the literature . Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT), can also be employed to synthesize well-defined polymers with controlled molecular weights and narrow distributions researchgate.netsharif.eduresearchgate.net.

Synthesis and Characterization of Copolymers and Blends

Copolymers of this compound can be synthesized by free-radical polymerization in solution, using a suitable solvent and initiator researchgate.net. The process typically involves dissolving the monomers, such as this compound and a comonomer like acrylic acid or methyl acrylate (B77674), in a solvent like benzene, followed by the addition of an initiator researchgate.net. The reaction is often carried out under an inert atmosphere to prevent side reactions.

The resulting copolymers are characterized using a variety of analytical techniques to determine their structure, composition, and molecular weight.

Fourier Transform Infrared Spectroscopy (FTIR): This technique is used to confirm the incorporation of the respective monomers into the copolymer chain by identifying their characteristic functional group vibrations researchgate.netnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the copolymer's structure and composition sharif.edunih.gov.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These methods are used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers nih.govmdpi.com.

Elemental Analysis: This can be used to determine the precise composition of the copolymers researchgate.net.

The table below summarizes the characterization of copolymers involving a similar monomer, N-naphthylacrylamide (NAA).

| Copolymer System | Monomer 1 (M1) | Monomer 2 (M2) | Characterization Methods | Key Findings | Reference |

|---|---|---|---|---|---|

| NAA-co-AA | N-naphthylacrylamide | Acrylic Acid | FTIR, Elemental Analysis, DSC, TGA | Reactivity ratios (r1=0.048, r2=0.687) determined. | researchgate.net |

| NAA-co-MA | N-naphthylacrylamide | Methyl Acrylate | FTIR, Elemental Analysis, DSC, TGA | Reactivity ratios (r1=0.066, r2=0.346) determined. | researchgate.net |

Influence of Naphthyl Moiety on Polymer Morphology and Properties

The incorporation of the naphthyl moiety from this compound into a polymer backbone has a profound impact on the material's properties.

Glass Transition Temperature (Tg): The bulky and rigid nature of the naphthyl group restricts the rotational motion of the polymer chains. This increased rigidity leads to a higher glass transition temperature compared to polymers with more flexible side groups rsc.org.

Thermal Stability: Polymers containing aromatic structures like the naphthyl group generally exhibit enhanced thermal stability. Thermogravimetric analysis (TGA) of naphthyl-based polymers has shown superior structural integrity at elevated temperatures rsc.org.

Morphology and Molecular Weight Distribution: The steric hindrance introduced by the large naphthyl group influences the polymerization process and the final polymer architecture . This can affect the molecular weight distribution. Furthermore, the potential for π-π stacking interactions between the naphthyl rings can lead to more ordered domains within the polymer morphology.

The following table summarizes the expected influence of the naphthyl group on key polymer properties.

| Property | Influence of Naphthyl Moiety | Underlying Reason | Reference |

|---|---|---|---|

| Glass Transition (Tg) | Increase | Restricted chain mobility due to bulky, rigid group. | rsc.org |

| Thermal Stability | Increase | High dissociation energy of aromatic C-C bonds. | rsc.org |

| Morphology | Potential for ordered structures | π-π stacking interactions between naphthyl rings. |

Development of Photoconductive Polymers

Photoconductive polymers are materials that exhibit an increase in electrical conductivity upon exposure to light. The naphthyl group, being an extended aromatic system, possesses inherent electronic properties that make it a candidate for use in such materials. Density functional theory (DFT) calculations have shown that the highest occupied molecular orbitals (HOMOs) of naphthyl acrylic acid are predominantly located on the naphthalene (B1677914) backbone mdpi.com. The energy gap between the HOMO and LUMO is approximately 3.89 eV mdpi.com.

Upon absorption of light, electrons can be promoted from the HOMO to the LUMO, creating charge carriers (electrons and holes) that can contribute to electrical conductivity. The development of photoconductive polymers based on this compound would involve designing polymer structures that facilitate the transport of these photogenerated charge carriers. Studies on related copolymers have shown that photosensitivity can be significantly influenced by the presence of traps distributed in the energy gap, which affects the recombination process of charge carriers researchgate.net. The incorporation of the naphthyl moiety could provide pathways for charge transport through π-π stacking, potentially enhancing the photoconductive properties of the resulting polymer.

Photoreactive Materials and Solid-State Transformations

The crystalline form of this compound exhibits interesting photoreactive behavior, making it a component for smart materials that respond to light stimuli.

Investigation of Solid-State Photodimerization Processes

In the solid state, this compound can undergo a [2+2] photocycloaddition reaction upon exposure to UV light mdpi.com. This process, also known as photodimerization, involves the reaction of the carbon-carbon double bonds of two adjacent monomer molecules within the crystal lattice to form a cyclobutane (B1203170) ring mdpi.combrandeis.edu.

The reaction is topochemically controlled, meaning its feasibility and outcome are dictated by the alignment and proximity of the reactive double bonds in the crystal structure. For the reaction to occur, the double bonds of neighboring molecules must be parallel and within a certain distance (typically less than 4.2 Å).

Recent research has demonstrated that the photomechanical response of this compound crystals is dependent on their morphology. mdpi.com

Bulk Crystals: Undergo shattering and splintering upon UV irradiation. mdpi.com

Microplate Crystals: Display cracking patterns but largely retain their structural integrity. mdpi.com

Microrod Crystals: Exhibit significant bending when exposed to UV light. mdpi.com

Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have binding sites with a predetermined selectivity for a specific target molecule, known as the template. This "molecular memory" is created by polymerizing functional monomers and a cross-linker in the presence of the template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template.

The design and synthesis of MIPs are a multi-step process that involves the careful selection of a functional monomer, cross-linker, porogen (solvent), and a suitable polymerization method. Acrylic acid and its derivatives are commonly used as functional monomers due to the ability of the carboxylic acid group to form strong, non-covalent interactions (primarily hydrogen bonds and electrostatic interactions) with a wide variety of template molecules.

The general steps for the synthesis of MIPs using an acrylic acid-based monomer are as follows:

Pre-polymerization Complex Formation: The template molecule and the functional monomer (e.g., an acrylic acid derivative) are dissolved in a porogen. They self-assemble through non-covalent interactions to form a pre-polymerization complex.

Polymerization: A cross-linking agent and a radical initiator are added to the mixture. The polymerization is then initiated, typically by heat or UV radiation. This process locks the functional monomers in place around the template molecule, forming a highly cross-linked polymer matrix.

Template Removal: The resulting polymer is ground into particles of the desired size. The template molecule is then extracted from the polymer matrix using a solvent, leaving behind specific recognition sites.

A variety of polymerization techniques can be employed for the synthesis of MIPs, including bulk polymerization, precipitation polymerization, and core-shell polymerization researchgate.net. Bulk polymerization is a straightforward method that often yields high-purity MIPs.

| Component | Function | Example |

| Template | The molecule for which the MIP will have specific recognition sites. | Varies depending on the application. |

| Functional Monomer | Forms a complex with the template through non-covalent interactions. | Acrylic Acid, Methacrylic Acid |

| Cross-linker | Provides mechanical stability to the polymer matrix and fixes the functional monomers in place. | Ethylene Glycol Dimethacrylate (EGDMA) |

| Initiator | Initiates the polymerization reaction. | 2,2′-Azobis(2-methylpropionitrile) (AIBN) |

| Porogen | A solvent that helps to form a porous structure in the polymer. | Dichloromethane, Acetonitrile |

This table outlines the key components and their functions in the synthesis of Molecularly Imprinted Polymers.

The selection of the most suitable functional monomer is a critical step in the design of MIPs, as the strength of the interaction between the monomer and the template in the pre-polymerization stage largely determines the selectivity and affinity of the final MIP. To streamline this selection process and avoid extensive trial-and-error experimentation, computational methods are increasingly being employed.

Computational screening involves the use of molecular modeling and simulation techniques, such as Density Functional Theory (DFT), to predict the interaction between a template molecule and a library of potential functional monomers. This approach allows for the rapid assessment of the binding strength and the nature of the interactions.

The primary metric used in these computational screenings is the binding energy (ΔE), which is calculated for the complex formed between the template and each functional monomer. A more negative binding energy indicates a more stable complex and a stronger interaction, suggesting that the monomer is a good candidate for the synthesis of a selective MIP.

For example, a computational study screening different functional monomers for their interaction with a specific template might yield the following results: